molecular formula C18H18FN3O3S B2470026 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-24-1

5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2470026
CAS No.: 2034505-24-1
M. Wt: 375.42
InChI Key: CAJLDFIYLOWAEH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics .


Molecular Structure Analysis

The molecular structure analysis would involve techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The pyrazole ring might participate in various chemical reactions, such as electrophilic substitution .

Scientific Research Applications

COX-2 Inhibition and Anti-Inflammatory Activity

One significant area of research involving derivatives of benzenesulfonamide, including structures similar to 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, is their role in COX-2 inhibition and potential anti-inflammatory applications. A study synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, demonstrating selective and potent COX-2 inhibition, which could be promising for the development of new anti-inflammatory drugs. This research suggests that the fluorine and methoxy substitutions on the benzenesulfonamide moiety contribute significantly to the COX-2 selectivity and potency, indicating the importance of these functional groups in medicinal chemistry applications (Pal et al., 2003).

Cancer Research and Photodynamic Therapy

Another crucial application is in cancer research, where derivatives of benzenesulfonamide have been explored for their cytotoxic activities and potential as carbonic anhydrase inhibitors. Studies have shown that certain sulfonamides strongly inhibit human cytosolic isoforms of carbonic anhydrase, which are relevant targets in tumor-specificity and cytotoxicity. This suggests potential applications in developing anticancer strategies (Gul et al., 2016). Additionally, the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have revealed properties useful for photodynamic therapy, a cancer treatment method. The high singlet oxygen quantum yield and good fluorescence properties of these compounds indicate their potential as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Antimicrobial and Antitubercular Agents

Research has also explored the antimicrobial and antitubercular potentials of benzene sulfonamide pyrazole thio-oxadiazole hybrids. These compounds have shown promising activity against various bacterial strains and the tubercular strain H37Rv. The molecular docking studies suggest these compounds' potential as antitubercular agents, providing a new direction for developing innovative, potent, and effective antimicrobial and antimycobacterial agents (Shingare et al., 2018).

Sensor Development

Additionally, novel pyrazoline-based derivatives have been utilized in sensor development, particularly for metal ion detection. These compounds have shown significant potential as selective fluorometric "turn-off" sensors for detecting Hg2+ ions, indicating their usefulness in environmental monitoring and safety applications (Bozkurt & Gul, 2018).

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-25-17-8-7-16(19)11-18(17)26(23,24)21-9-10-22-13-15(12-20-22)14-5-3-2-4-6-14/h2-8,11-13,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJLDFIYLOWAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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